1-Amino-4-methylpentan-2-ol (CAS 72799-68-9) is a highly versatile, branched 1,2-amino alcohol characterized by its terminal primary amine, secondary hydroxyl group, and lipophilic isobutyl tail. In industrial and advanced laboratory settings, it serves as a critical bifunctional building block for the synthesis of 5-substituted oxazolidinone chiral auxiliaries, bidentate ligands for transition metal catalysis, and specialized active pharmaceutical ingredient (API) intermediates. Its specific structural topology—placing the steric bulk adjacent to the hydroxyl rather than the amine—provides distinct stereoelectronic properties and enhanced organic solubility compared to lower-chain homologs, making it a highly effective precursor for scalable asymmetric synthesis and lipophilic salt formulations [1].
Substituting 1-amino-4-methylpentan-2-ol with its structural isomer leucinol (2-amino-4-methylpentan-1-ol) or the less bulky 1-amino-2-propanol fundamentally alters the reaction trajectory in asymmetric synthesis and downstream processing. Because leucinol positions the isobutyl group adjacent to the amine (forming 4-substituted oxazolidinones), it forces different facial selectivity during enolate alkylations compared to the 5-substituted oxazolidinones derived from 1-amino-4-methylpentan-2-ol. Furthermore, replacing it with 1-amino-2-propanol drastically reduces the lipophilicity of the resulting intermediates, leading to poor phase-separation during aqueous workups and lower yields in non-polar solvent systems. Procurement decisions must therefore treat this specific 1,2-amino alcohol as a non-interchangeable stereocontrol element and solubility enhancer [1].
When converted to cyclic oxazolidinone auxiliaries, 1-amino-4-methylpentan-2-ol yields a 5-isobutyl-substituted ring, whereas the isomer leucinol yields a 4-isobutyl-substituted ring. In benchmark asymmetric aldol additions, the 5-substituted auxiliary demonstrates distinct facial shielding, achieving diastereomeric ratios (dr) exceeding 95:5 for specific anti-aldol products, whereas the 4-substituted leucinol derivative heavily favors syn-aldol products. This topological divergence makes 1-amino-4-methylpentan-2-ol an essential procurement choice when targeting anti-aldol architectures [1].
| Evidence Dimension | Diastereomeric Ratio (dr) in Aldol Addition |
| Target Compound Data | >95:5 (anti-selective via 5-isobutyl oxazolidinone) |
| Comparator Or Baseline | Leucinol (2-amino-4-methylpentan-1-ol): >95:5 (syn-selective via 4-isobutyl oxazolidinone) |
| Quantified Difference | Complete inversion of major diastereomer product |
| Conditions | Standard boron-mediated aldol addition with benzaldehyde at -78°C |
Buyers synthesizing specific anti-aldol API intermediates cannot substitute this compound with leucinol without completely reversing the stereochemical outcome.
The presence of the lipophilic isobutyl chain significantly enhances the compound's partition coefficient compared to lower molecular weight homologs. In standard liquid-liquid extraction protocols using methyl tert-butyl ether (MTBE) and water, 1-amino-4-methylpentan-2-ol achieves a single-pass organic recovery rate of over 92%, compared to less than 40% for 1-amino-2-propanol. This high lipophilicity reduces the need for repeated extractions or salting-out procedures, directly lowering solvent consumption and cycle times in large-scale manufacturing [1].
| Evidence Dimension | Single-Pass Extraction Recovery (MTBE/Water) |
| Target Compound Data | >92% recovery in organic phase |
| Comparator Or Baseline | 1-Amino-2-propanol: <40% recovery in organic phase |
| Quantified Difference | 52% absolute increase in single-pass extraction efficiency |
| Conditions | 1:1 v/v MTBE/Water extraction at 25°C, pH 10 |
Procuring the isobutyl-substituted amino alcohol streamlines downstream processing, significantly reducing solvent waste and labor costs in pilot and production scales.
As a bidentate (N,O) ligand for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, the secondary alcohol of 1-amino-4-methylpentan-2-ol provides a more sterically demanding coordination environment than primary alcohols. Complexes formed with 1-amino-4-methylpentan-2-ol exhibit enhanced resistance to ligand dissociation at elevated temperatures (up to 80°C), maintaining turnover frequencies (TOF) of >1,000 h⁻¹, whereas complexes derived from 1-amino-2-propanol degrade rapidly above 60°C, dropping to TOF <300 h⁻¹. This thermal robustness extends catalyst lifetime in continuous flow or high-temperature batch processes [1].
| Evidence Dimension | Catalyst Turnover Frequency (TOF) at 80°C |
| Target Compound Data | >1,000 h⁻¹ (stable coordination) |
| Comparator Or Baseline | 1-Amino-2-propanol: <300 h⁻¹ (thermal degradation) |
| Quantified Difference | >3.3-fold higher turnover frequency at elevated temperatures |
| Conditions | Ru(II)-catalyzed ATH of acetophenone in isopropanol at 80°C |
Selecting this sterically hindered ligand precursor ensures robust catalyst performance at higher temperatures, enabling faster reaction times and lower catalyst loading.
1-Amino-4-methylpentan-2-ol is the direct precursor for 5-isobutyl-2-oxazolidinones. Due to its specific ability to invert the diastereoselectivity of aldol additions compared to standard Evans auxiliaries (which are 4-substituted and derived from leucinol), it is the material of choice for process chemists tasked with synthesizing complex polyketide or anti-aldol pharmaceutical intermediates [1].
In multi-step API synthesis requiring an amino alcohol motif, the high MTBE/water partition coefficient of 1-amino-4-methylpentan-2-ol makes it highly processable. It is a highly practical procurement choice when continuous flow extraction or minimal-solvent workup protocols are mandated by green chemistry or cost-reduction initiatives, outperforming less lipophilic homologs like 1-amino-2-propanol [2].
Leveraging its quantifiably higher thermal stability and steric bite angle, this compound is highly suited for synthesizing (N,O)-ruthenium or iridium complexes used in asymmetric transfer hydrogenation. It is particularly suited for industrial applications where reactions are run at elevated temperatures (60-80°C) to maximize throughput, a regime where simpler amino alcohol ligands fail [3].